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Compound of Interest

2,8-Dimethoxyquinazoline-6-
Compound Name:
carboxylic acid

Cat. No.: B13930250

Get Quote

Compound Identity & Structural Logic

Before analyzing spectra, one must establish the structural connectivity that dictates the signal
patterns. Unlike the common 6,7-dimethoxy substituted drugs (e.g., Prazosin), the 2,8-
dimethoxy substitution pattern creates a unique electronic environment.

IUPAC Name: 2,8-Dimethoxyquinazoline-6-carboxylic acid

CAS Number: 2721375-00-2[1]

Molecular Formula: C11H10N204

Molecular Weight: 234.21 g/mol

Core Scaffold: 1,3-Diazanaphthalene (Quinazoline)

Structural Visualization

The following diagram illustrates the atomic numbering and electronic influences essential for
interpreting NMR data. Note the C4-H proton (characteristic singlet) and the C6-COOH
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(electron-withdrawing) group.
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Figure 1: Connectivity map of 2,8-Dimethoxyquinazoline-6-carboxylic acid showing key

substitution sites.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is defined by the high symmetry of the pyrimidine ring broken by the benzene
substituents. The data below assumes a solvent of DMSO-ds, which is required to solubilize the

free carboxylic acid and prevent aggregation.

'H NMR (400 MHz, DMSO-de)

The proton spectrum is characterized by three aromatic signals and two distinct methoxy

singlets.[2]
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. . . . Assighment
Position Shift (60 ppm) Multiplicity Integration Lodi
ogic

Exchangeable
carboxylic acid
proton.

COOH 12.50 - 13.50 brs 1H _
Broadening
depends on

water content.

Diagnostic Peak.

The proton

between the two
H-4 9.25-9.40 S 1H )

nitrogens (N3-

C4-C4a) is highly

deshielded.

Ortho to
electron-
withdrawing
COONH; perito

H-5 8.45 - 8.55 d(J=18H2z) 1H N1 lone pair.
Appears as a
doublet due to
meta-coupling
with H-7.

Shielded by
ortho-OMe (Pos
8) but deshielded
by ortho-COOH
(Pos 6). Meta-
coupled to H-5.

H-7 7.60-7.70 d(J=18Hz) 1H
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Attached to the
electron-deficient

pyrimidine ring

2-OMe 4.05-4.10 s 3H
(C2). More
deshielded than
8-OMe.
Attached to the
benzene ring
8-OMe 3.90 - 3.95 S 3H

(C8). Typical aryl
methoxy range.

Technical Insight:

 Differentiation of H-5 and H-7: H-5 is significantly downfield (higher ppm) compared to H-7
because H-5 sits in the deshielding cone of the carbonyl group and experiences the peri-
effect from the heterocyclic ring. H-7 is shielded by the electron-donating methoxy group at
position 8.

o NOESY Correlation: A Nuclear Overhauser Effect (NOE) experiment will show a correlation
between the 8-OMe singlet and the H-7 doublet, confirming the regiochemistry.

3C NMR (100 MHz, DMSO-ds)

Key carbon signals to verify the oxidation state of the scaffold.
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Carbon Type Shift (6 ppm) Assignment
) Carbonyl carbon of the

C=0 (Acid) 166.5 _ _
carboxylic acid.
Guanidine-like carbon;
attached to two nitrogens and

C-2 161.8 _
an oxygen. Most deshielded
ring carbon.

C-4 158.5 Imine-like carbon (C=N).
Aromatic C-O (attached to

C-8 154.2
methoxy).

C-8a 148.0 Bridgehead carbon quaternary.
Ipso carbon attached to

C-6 128.5
COOH.

C-5 126.0 Aromatic CH.

C-4a 122.0 Bridgehead carbon.

C-7 1155 Aromatic CH (Ortho to OMe).

2-OCHs 55.2 Methoxy carbon on pyrimidine.
Methoxy carbon on benzene

8-OCHs 56.5

(sterically crowded).

Mass Spectrometry (MS) Data

Mass spectrometry is critical for confirming the molecular weight and the stability of the
methoxy groups.

 lonization Mode: Electrospray lonization (ESI), Positive/Negative Mode.
e Molecular lon:

o ESI(+): [M+H]* = 235.07 m/z
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o ESI(-): [M-H]~ = 233.06 m/z (Preferred for carboxylic acids)

Fragmentation Pathway (ESI-MS/MS)

The fragmentation pattern follows a predictable loss of the labile groups.

Parent lon: m/z 235 [M+H]*

e Primary Loss: Loss of Methyl radical (*CHs) from the sterically crowded 8-OMe or facile 2-
OMe. -> m/z 220.

e Secondary Loss: Decarboxylation (-COz2) is common for benzoic acid derivatives, especially
in high-energy collision dissociation (CID). -> m/z 191.

» Ring Cleavage: Retro-Diels-Alder (RDA) type cleavage of the pyrimidine ring is observed at
high energy.

Parent lon [M+H]+
m/z 235

- CH3 (15 Da) \- COOH (45 Da)

[M - CH3]+ [M - COOH]+
m/z 220 m/z 190

- OMe / Rearrangement

[M - H20 - COJ+
m/z 189

Click to download full resolution via product page

Figure 2: Predicted ESI(+) fragmentation pathway for structural verification.

Infrared (IR) Spectroscopy

IR is a rapid validation tool for the functional groups, particularly distinguishing the acid from an
ester or amide intermediate.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b13930250/docs?utm_src=pdf-body-img#comprehensive-spectroscopic-profiling-2-8-dimethoxyquinazoline-6-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13930250?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e O-H Stretch (Acid): 2500-3300 cm~* (Very broad, characteristic "hump" overlapping C-H
stretches).

e C=0 Stretch (Acid): 1680-1705 cm~! (Strong). Note: If the sample is a salt (carboxylate),
this shifts to ~1550-1610 cm™1.

e C=N/C=C (Quinazoline Ring): 1580-1620 cm~* (Multiple sharp bands).

C-O Stretch (Methoxy): 1220-1270 cm~* (Strong, asymmetric stretch).

Experimental Protocols

Protocol A: Sample Preparation for NMR

e Solvent: Use DMSO-ds (99.9% D). Chloroform-d (CDCIs) is nhot recommended due to the
poor solubility of the carboxylic acid moiety and potential aggregation effects that broaden
signals.

e Concentration: 5-10 mg of sample in 0.6 mL solvent.

o Temperature: Run at 298 K (25°C). If -OH broadening is severe, heat to 313 K (40°C) to
sharpen exchangeable protons.

Protocol B: LC-MS Method for Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (buffers the acid).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 310 nm (quinazoline specific absorption).

Protocol C: Synthesis Context (Reference)

While this guide focuses on analysis, understanding the origin aids in identifying impurities.
This compound is typically synthesized via Nucleophilic Aromatic Substitution (SnAr) on a 2,4-
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dichloro-8-methoxyquinazoline-6-carboxylate precursor, followed by hydrolysis.

e Common Impurity: 2-chloro-8-methoxy... (Incomplete substitution) or 2-hydroxy... (Hydrolysis
of the 2-OMe group).

e Check: Look for a missing OMe singlet at 4.1 ppm to rule out hydrolysis to the quinazolinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. CAS#:78150-00-2 | 5-benzyl-2-[bis(methylamino)phosphoryl]-1,2,4-triazol-3-amine |
Chemsrc [chemsrc.com]

e 2.rsc.org [rsc.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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